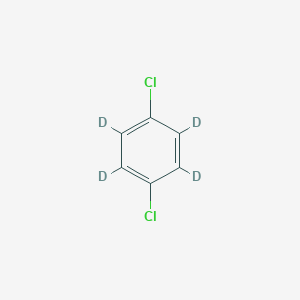

1,4-Dichlorobenzene-d4

Descripción

Overview of 1,4-Dichlorobenzene-d4 in Academic and Applied Investigations

This compound is the deuterated isotopologue of 1,4-dichlorobenzene (B42874), a chlorinated aromatic hydrocarbon. cymitquimica.com In this compound, the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms. cymitquimica.com This substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, 1,4-dichlorobenzene, a property that is central to its scientific applications. sigmaaldrich.comnist.gov

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3855-82-1 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₆D₄Cl₂ | cymitquimica.comsigmaaldrich.comcymitquimica.com |

| Molecular Weight | ~151.03 g/mol | sigmaaldrich.comcymitquimica.comchemeo.com |

| Synonyms | Tetradeutero-1,4-dichlorobenzene, p-Dichlorobenzene-d4 | cymitquimica.comsigmaaldrich.com |

| Melting Point | 52-54 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 173 °C | sigmaaldrich.comchemicalbook.com |

Detailed research has demonstrated its utility in the precise measurement of chlorobenzenes in diverse and complex samples. For instance, it has been successfully used as a surrogate standard for the determination of twelve different chlorobenzene (B131634) congeners in river, reservoir, and wastewater samples. nih.gov It has also been employed to quantify 1,4-dichlorobenzene (PDCB) residues in beeswax, a challenging matrix, showcasing its effectiveness in food and environmental safety testing. mdpi.com The compound is frequently included in certified reference material mixtures used to calibrate and verify the performance of analytical instruments. sigmaaldrich.comscharlab.comrestek.com

Summary of Research Applications for this compound

| Application Area | Analytical Technique | Role of this compound | Source |

|---|---|---|---|

| Environmental Monitoring (VOCs) | Gas Chromatography/Mass Spectrometry (GC/MS) | Internal Standard (as per EPA Method 8260C) | epa.govthermofisher.com |

| Water Quality Analysis | Microextraction by Packed Sorbent (MEPS) coupled with GC/MS | Internal Standard/Surrogate | nih.gov |

| Food Safety (Beeswax Analysis) | Dynamic Headspace Vacuum Transfer in Trap Extraction (DHS-VTT) with GC/MS | Internal Standard | mdpi.com |

| Analytical Reference Standards | Instrument Calibration and Quality Control | Component of Certified Reference Material (CRM) | sigmaaldrich.comsigmaaldrich.com |

| Spectroscopy Studies | Nuclear Magnetic Resonance (NMR) | Reference Standard | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dichloro-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBOOLMMGQPQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959416 | |

| Record name | 1,4-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Dichlorobenzene-d4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3855-82-1 | |

| Record name | 1,4-Dichlorobenzene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-d4, 3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3855-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Exchange of 1,4 Dichlorobenzene D4

Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems

The introduction of deuterium into aromatic compounds like dichlorobenzene is achieved through hydrogen isotope exchange (HIE) reactions, where hydrogen atoms on the aromatic ring are replaced with deuterium atoms. acs.org These methods can be broadly categorized based on the reagents and catalytic systems employed. The demand for deuterated molecules for spectroscopic, pharmaceutical, and medical applications has driven the development of numerous efficient deuteration procedures. acs.org

Isotopic exchange reactions are a cornerstone of deuterium labeling. These reactions typically involve an aromatic substrate, a source of deuterium, and often a catalyst to facilitate the exchange. The choice of the deuterated reagent is critical and depends on the desired level of deuteration, the reactivity of the substrate, and cost-effectiveness.

Commonly used deuterated reagents include:

Deuterium oxide (D₂O): Often referred to as heavy water, D₂O is an inexpensive and widely available deuterium source. researchgate.netbohrium.comacs.org It is frequently used in conjunction with metal catalysts for H/D exchange on arenes. researchgate.netacs.org

Deuterated solvents: Solvents like benzene-d6 (B120219) (C₆D₆) can serve as the deuterium source, particularly in metal-catalyzed reactions. acs.orgacs.org This approach is effective for the perdeuteration of various aromatic compounds. acs.org

Deuterated acids: Strong acids such as deuterated trifluoroacetic acid (CF₃COOD) are effective reagents for acid-catalyzed H-D exchange. nih.gov This method proceeds through an electrophilic aromatic substitution mechanism, selectively deuterating electron-rich positions. nih.gov

Deuterium gas (D₂): D₂ gas is another fundamental deuterium source, often used in transition-metal-catalyzed HIE reactions. nih.govsnnu.edu.cn

Other deuterated reagents: Molecules like sodium formate-d have been successfully used as deuterium donors in palladium-catalyzed reactions, offering high deuterium incorporation with good functional group tolerance. rsc.org

The general synthesis of the non-deuterated 1,4-dichlorobenzene (B42874) involves the reaction of liquid benzene (B151609) with gaseous chlorine in the presence of a catalyst. chemicalbook.com For the deuterated analogue, a similar electrophilic substitution approach would utilize a deuterated starting material.

Catalysis is central to modern deuteration methods, enabling efficient and selective H/D exchange under milder conditions than uncatalyzed reactions. acs.org Transition metal catalysis, in particular, has emerged as a key technology for deuterium incorporation via C-H bond activation. chemrxiv.org

Several types of catalytic systems are employed:

Acid Catalysis: Brønsted acids like CF₃COOD can catalyze H/D exchange on aromatic rings, including those in amines and amides. nih.gov Superacid systems, such as those involving arenium ions, have also been shown to be highly active H/D exchange catalysts under ambient conditions. acs.org

Transition Metal Catalysis: A wide range of transition metals are effective for HIE.

Palladium (Pd): Palladium-on-carbon (Pd/C) and other palladium complexes are widely used for C-H activation and deuteration. nih.govrsc.orgchemrxiv.org They can facilitate nondirected arene deuteration and are also effective in reactions involving transient directing groups for ortho-selective exchange. acs.orgchemrxiv.org

Iridium (Ir): Iridium complexes are known for their high activity in ortho-directed hydrogen isotope exchange reactions. nih.govsnnu.edu.cn They can catalyze H/D exchange between aromatic substrates and deuterium sources like D₂O or C₆D₆. researchgate.net

Platinum (Pt): Platinum-on-carbon (Pt/C) is an applicable catalyst for the H-D exchange reaction in arenes at room temperature using D₂O as the deuterium source. researchgate.net However, some substrates like o-dichlorobenzene have shown resistance to deuteration under certain platinum-catalyzed conditions. nsf.gov

Iron (Fe): Iron-based catalysts, including nanostructured iron and molecular complexes, offer a cost-effective and less toxic alternative for H/D exchange in (hetero)arenes. nih.govnih.gov They have been shown to catalyze the exchange using benzene-d6 as the deuterium source under mild conditions. nih.gov

Ruthenium (Ru): Ruthenium complexes and electrodes have been developed for the electrocatalytic reductive deuteration of arenes using D₂O. bohrium.com

The table below summarizes various catalytic systems used for the deuteration of aromatic compounds, which are applicable to the synthesis of 1,4-Dichlorobenzene-d4.

| Catalyst Type | Catalyst Example | Deuterium Source | Substrate Type | Key Features |

| Acid Catalyst | CF₃COOD | CF₃COOD | Aromatic amines/amides | Metal-free; proceeds via electrophilic aromatic substitution. nih.gov |

| Palladium | Pd/C, Pd(OAc)₂ | D₂O, Sodium formate-d | Arenes, Aryl bromides | High functional group tolerance; enables nondirected and directed C-H activation. acs.orgnih.govrsc.org |

| Iridium | [Ir(cod)Cl]₂ | D₂O, D₂ gas | Arenes, Heterocycles | High efficiency for ortho-directed HIE. nih.govsnnu.edu.cn |

| Platinum | Pt/C | D₂O | Arenes | Effective at room temperature. researchgate.net |

| Iron | (NHC)Fe Complex | C₆D₆ | (Hetero)arenes | Cost-effective; tolerant of various functional groups. nih.gov |

| Ruthenium | Ru-N/CF Electrode | D₂O | (Hetero)arenes | Electrocatalytic reductive deuteration. bohrium.com |

Structural Elucidation and Isotopic Purity Assessment of this compound

Following synthesis, it is imperative to confirm the molecular structure and determine the isotopic purity of this compound. This is accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). chemrxiv.org

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful incorporation and precise location of deuterium atoms on the aromatic ring. acs.org The analysis typically involves ¹H, ²H (deuterium), and ¹³C NMR spectroscopy. nih.govchemrxiv.org

¹H NMR: In the ¹H NMR spectrum of a successfully deuterated compound like this compound, the signal corresponding to the aromatic protons is expected to disappear or be significantly reduced in intensity. acs.orgnih.gov The extent of deuteration can be quantified by integrating the residual proton signals against an internal standard. acs.orgnih.gov Strategic deuteration is a common technique used to simplify complex ¹H NMR spectra and aid in signal assignment. acs.org The chemical shifts in different deuterated solvents can also be used to help deconvolve overlapping signals. nanalysis.com

²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. It shows signals at chemical shifts corresponding to the positions where deuterium has been substituted for hydrogen. chemrxiv.org

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I = 1). Furthermore, there is a slight isotopic shift in the resonance of the deuterated carbon atom compared to its protiated counterpart. nih.gov

The table below illustrates the expected NMR characteristics for this compound.

| Nucleus | Expected Observation for this compound | Purpose |

| ¹H | Absence or significant reduction of the aromatic proton signal. | Confirms H/D exchange and allows for quantification of isotopic purity via integration against a standard. acs.orgnih.gov |

| ²H | Presence of a signal in the aromatic region. | Directly detects the incorporated deuterium. chemrxiv.org |

| ¹³C | Aromatic carbon signals show C-D coupling (e.g., triplets) and isotopic shifts. | Confirms the location of deuterium on specific carbon atoms. nih.gov |

Advanced Mass Spectrometry Techniques for Isotopic Enrichment Verification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the primary technique for verifying the molecular weight and quantifying the isotopic enrichment of this compound. nih.govchemrxiv.org

The analysis focuses on the molecular ion (M⁺) peak and its associated isotopic cluster. The non-deuterated 1,4-dichlorobenzene (C₆H₄Cl₂) has a molecular weight of approximately 146 amu (for ³⁵Cl isotopes). chemicalbook.com The fully deuterated this compound (C₆D₄Cl₂) has a molecular weight of approximately 150 amu. nist.govnist.gov

The key steps in MS analysis for isotopic enrichment are:

Identifying the Molecular Ion Peak: The mass spectrum of a synthesized sample is examined for the expected molecular ion peak of the deuterated compound (m/z ≈ 150). nist.gov

Analyzing the Isotopic Cluster: The relative intensities of the peaks in the isotopic cluster (M, M+1, M+2, etc.) are measured. The presence of two chlorine atoms creates a characteristic pattern (M, M+2, M+4 peaks with an approximate ratio of 9:6:1) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Calculating Isotopic Enrichment: The degree of deuterium incorporation is calculated by comparing the measured isotopic distribution with the theoretical distribution for various levels of deuteration. researchgate.net The presence of incompletely deuterated species (d1, d2, d3) can also be identified and quantified. sciencepg.com Isotope dilution mass spectrometry, using a labeled standard like p-DCB-d4, is a robust method for quantifying the corresponding non-labeled analyte. nih.gov

The following table shows the theoretical mass-to-charge ratios for the most abundant isotopologues of 1,4-Dichlorobenzene and its d4 analogue.

| Compound | Formula | Isotopes | m/z (approx.) |

| 1,4-Dichlorobenzene | C₆H₄³⁵Cl₂ | All ¹²C, ¹H, ³⁵Cl | 146 |

| 1,4-Dichlorobenzene | C₆H₄³⁵Cl³⁷Cl | All ¹²C, ¹H, one ³⁵Cl, one ³⁷Cl | 148 |

| This compound | C₆D₄³⁵Cl₂ | All ¹²C, ²H (D), ³⁵Cl | 150 nist.gov |

| This compound | C₆D₄³⁵Cl³⁷Cl | All ¹²C, ²H (D), one ³⁵Cl, one ³⁷Cl | 152 |

Advanced Analytical Methodologies Employing 1,4 Dichlorobenzene D4

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In the field of analytical chemistry, particularly for the identification and quantification of volatile and semi-volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique. The use of isotopically labeled standards, such as 1,4-Dichlorobenzene-d4, is integral to achieving high-quality, defensible data in numerous GC-MS applications. epa.govs4science.at

Isotope Dilution Mass Spectrometry for Quantitative Analysis of Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This compound serves as an exemplary isotopically labeled analog for the precise measurement of 1,4-Dichlorobenzene (B42874) (p-DCB). nih.govresearchgate.net This approach is highly valued because the labeled standard behaves almost identically to the native analyte during extraction, cleanup, and chromatographic separation, effectively compensating for any sample loss during preparation.

A study on the determination of p-DCB in honey samples utilized d4-p-DCB as an internal standard in an IDMS method. nih.govresearchgate.net The methodology involved steam distillation followed by GC-MS analysis. nih.govresearchgate.net This technique demonstrated excellent performance, with recoveries consistently exceeding 91% and relative standard deviations (RSDs) below 12%. nih.govresearchgate.net Similarly, in the analysis of beeswax, quantitation based on the internal standard d4-p-DCB was preferred for measuring low levels of p-DCB, achieving a recovery of 97.5% at the limit of quantitation. mdpi.com This high level of recovery and precision underscores the value of using d4-p-DCB in isotope dilution methods for complex matrices.

Internal Standard Utilization in Environmental Matrices

Its application spans a wide array of environmental matrices including:

Water and Soil: It is a recommended internal standard for the analysis of volatile organic compounds (VOCs) in solid waste matrices, ground and surface water, and soils. epa.govthermofisher.com

Honey and Beeswax: It has been successfully used as an internal standard for quantifying p-DCB residues in honey and beeswax, demonstrating good performance and long-term stability in monitoring studies. nih.govresearchgate.netmdpi.com

Sediment and Aerosols: Certified reference material solutions of this compound are used as recovery internal standards in the analysis of polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and organochlorine pesticides in water and sediment. scientificlabs.co.uksigmaaldrich.com It has also been applied as an internal standard for determining PAHs in biomass burning aerosols. scientificlabs.co.uksigmaaldrich.com

The selection of an internal standard is based on its chemical similarity to the analytes of interest and a retention time that does not interfere with target compounds. epa.govs4science.at this compound is often chosen for its appropriate retention time in the analysis of many common environmental contaminants. s4science.at

Calibration Standard Development and Validation

Selected Ion Monitoring (SIM) Mode for Enhanced Analytical Sensitivity

For analyses requiring very low detection limits, GC-MS systems can be operated in Selected Ion Monitoring (SIM) mode. epa.gov Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analytes of interest and the internal standard. This significantly enhances the signal-to-noise ratio and improves analytical sensitivity. nih.govresearchgate.net

This compound is frequently used in methods employing SIM. nih.govresearchgate.netrice.edu For example, in the analysis of p-DCB in honey, using d4-p-DCB as an internal standard with GC-MS in SIM mode allowed for instrumental limits of detection as low as 0.6 µg/kg. nih.govresearchgate.net Similarly, a method for analyzing 1,4-dioxane (B91453) in groundwater used d4-p-DCB as a surrogate standard in a GC/MS-SIM method, monitoring its characteristic ion at m/z 115. rice.edu The use of SIM is acceptable for applications that need quantitation limits below the normal range of full-scan electron impact mass spectrometry. epa.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Direct Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of analytes on surfaces with minimal sample preparation. nih.gov While DESI-MS is a powerful tool for surface analysis, the application of this compound is primarily as an internal standard in methods that couple chromatographic separation with this novel ionization source.

Research has shown the use of this compound solution as an internal standard for the quantitative determination of polycyclic aromatic hydrocarbons in biomass burning aerosols, using a method that combines gas chromatography with DESI-MS. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com In this context, the GC provides the necessary separation of the complex mixture, while DESI-MS serves as the ionization and detection system. The role of this compound remains consistent with its function in traditional GC-MS: to provide a reliable reference point for accurate quantification. scientificlabs.co.uksigmaaldrich.com

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy as a Reference Standard

Beyond mass spectrometry, this compound is a valuable compound in Nuclear Magnetic Resonance (NMR) spectroscopy. cymitquimica.comcarlroth.com Deuterated solvents are widely used in NMR to avoid overwhelming solvent signals in the proton spectrum. carlroth.com this compound can be used as a reference standard to calibrate chemical shifts and to aid in the determination of molecular structures. cymitquimica.comguidechem.com Its unique spectral characteristics, resulting from the deuterium (B1214612) atoms, make it a useful tool for researchers performing structural elucidation and identity verification in research and development laboratories. cymitquimica.comcarlroth.com

Environmental Fate and Transport Studies of Dichlorobenzenes Using Isotopic Tracers

Sorption and Desorption Dynamics in Geologic and Soil Media

The movement and bioavailability of 1,4-Dichlorobenzene (B42874) (1,4-DCB) in the subsurface are largely controlled by its interaction with solid environmental matrices like soil and sediment. Isotopic tracers are instrumental in precisely quantifying these dynamics.

Adsorption Isotherm Characterization and Hysteresis Phenomena

The equilibrium partitioning of 1,4-DCB between the aqueous phase and a solid sorbent is described by adsorption isotherms. Studies using isotopically labeled 1,4-DCB on various soils and organic-rich geosorbents demonstrate that these isotherms are often nonlinear, indicating a complex sorption mechanism. nih.govresearchgate.net The Freundlich isotherm model is frequently used to describe this behavior. researchgate.net

A key phenomenon revealed in these studies is sorption hysteresis, where the desorption isotherm does not retrace the adsorption isotherm. nih.govnih.gov This means that the compound is more strongly retained by the sorbent during desorption than would be predicted from the adsorption process alone. nih.gov Tracer exchange experiments have confirmed that this hysteresis is a true, irreversible phenomenon and not merely an experimental artifact. nih.gov The mechanism for this is attributed to matrix deformation of the sorbent, such as soil organic matter, where the sorbate (B1223678) molecules create voids during adsorption, leading to an enhanced binding affinity during the subsequent desorption step. nih.gov

Table 1: Freundlich Isotherm Parameters for 1,4-Dichlorobenzene Sorption on Various Sorbents This interactive table summarizes Freundlich sorption coefficients (KF) and exponents (Nsorb) for 1,4-Dichlorobenzene on different environmental media, as determined by gas chromatography and scintillation counting of isotopically labeled compounds.

| Sorbent | KF [µg(1-N) kg-1 LN] | Nsorb (Freundlich Exponent) | R2 |

|---|---|---|---|

| Pahokee Peat (PP) | 91.6 ± 4.6 | 0.79 ± 0.05 | 0.995 |

| Beulah-Zap Lignite (BZL) | 197.0 ± 9.3 | 0.74 ± 0.05 | 0.985 |

| Amherst Soil (AS) | 90.7 ± 5.2 | 0.90 ± 0.07 | 0.980 |

Data sourced from ResearchGate. researchgate.net

Kinetics of Desorption and Identification of Resistant Fractions

The rate at which 1,4-DCB is released from soil and sediment is critical for its long-term fate and bioavailability. Kinetic studies show that desorption is often a slow process. researchgate.net A significant finding is the identification of a "highly desorption-resistant fraction" of 1,4-DCB. nih.govnih.gov This fraction represents molecules that become trapped within the soil or organic matter matrix, possibly as the matrix collapses or stiffens during abrupt desorption. nih.gov

While this resistant fraction is too small to account for the entirety of observed hysteresis, it is of significant environmental concern as it represents a persistent reservoir of the contaminant. nih.gov Studies investigating the mineralization of this aged, desorption-resistant 1,4-DCB have found that while biodegradation can still occur, its rate is significantly reduced compared to freshly added contaminant. nih.gov For instance, mineralization rate constants were observed to decrease from approximately 0.01 d⁻¹ in freshly contaminated treatments to about 0.002 d⁻¹ for the desorption-resistant fraction. nih.gov This indicates that the sequestration of 1,4-DCB into these resistant sites severely limits its availability to degrading microorganisms. nih.govresearchgate.net

Influence of Organic Matter Content and Coexisting Contaminants on Partitioning

The partitioning of nonpolar organic compounds like 1,4-DCB is strongly influenced by the characteristics of the soil, particularly its organic matter content. researchgate.net Partitioning of non-polar substituted aromatics, including 1,2-dichlorobenzene, has been shown to be sensitive to the organic matter content in water-saturated soil. publish.csiro.aupublish.csiro.au These compounds exhibit a higher affinity for soils with greater organic matter content due to strong interactions. publish.csiro.aupublish.csiro.au The polarity of the soil organic matter (SOM) also plays a role; a decrease in the polar content of SOM leads to an increase in the partition coefficient (K_om) for nonpolar solutes. researchgate.net

Furthermore, the presence of coexisting contaminants can affect the sorption of 1,4-DCB. Studies have shown that natural aromatic acids can compete with anthropogenic compounds for sorption sites within the soil organic matter. dss.go.th In experiments with a high-organic peat soil and a sandy loam, natural aromatic acids were found to suppress the sorption of 1,3-dichlorobenzene (B1664543) and 2,4-dichlorophenol (B122985) by up to 40%. dss.go.th This competition occurs in the "hole-filling" domain of the SOM, suggesting that other small organic molecules can block adsorption sites, thereby influencing the fate and transport of dichlorobenzene contaminants. dss.go.th

Biodegradation Pathways and Mechanisms

The ultimate fate of 1,4-DCB in many environments is biodegradation by microbial communities. Isotopic tracers and compound-specific isotope analysis (CSIA) are invaluable for tracking these degradation processes and elucidating the underlying biochemical pathways. ub.eduresearchgate.net

Aerobic Microbial Degradation Studies

Under aerobic conditions, 1,4-DCB can serve as a sole source of carbon and energy for certain bacteria. nih.gov Microcosm studies established with groundwater from contaminated sites have demonstrated the complete degradation of 1,4-DCB in the presence of oxygen. ub.edu The applicability of CSIA for monitoring this process has been assessed, and for the first time, the carbon isotopic fractionation factor (ε) for aerobic 1,4-DCB biodegradation was determined to be -1.0‰ ± 0.2 ‰. ub.edu This value provides a basis for quantitatively assessing the extent of in-situ aerobic bioremediation. ub.edu

Initial Biotransformation Pathways (e.g., Dioxygenation)

The aerobic bacterial degradation of 1,4-DCB is initiated by an attack on the aromatic ring. nih.govethz.chnih.gov The initial enzymatic step involves a dioxygenase, specifically a chlorobenzene (B131634) dioxygenase. nih.govethz.ch This enzyme incorporates both atoms of a molecular oxygen into the benzene (B151609) ring, breaking the aromaticity and forming a dihydrodiol intermediate: 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govnih.gov

This unstable intermediate is then rearomatized by an NAD+-dependent dehydrogenase to form 3,6-dichlorocatechol (B1212381). nih.govnih.gov Subsequent steps involve ring cleavage of this catechol by a 1,2-oxygenase, leading to the formation of 2,5-dichloro-cis,cis-muconate, which is further metabolized. nih.gov The identification of these initial intermediates in bacterial cultures fed with 1,4-DCB confirms that dioxygenation is the primary mechanism for initiating its aerobic biodegradation. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,1,1-trichloroethane |

| 1,2,4-Trichlorobenzene (B33124) |

| 1,2-Dichlorobenzene |

| 1,3-dichlorobenzene |

| 1,4-Dichlorobenzene |

| 1,4-Dichlorobenzene-d4 |

| 2,4-dichlorophenol |

| 2,5-dichloro-cis,cis-muconate |

| 2,5-Dichloromuconic acid |

| 2-chloromaleylacetic acid |

| 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene |

| 3,6-dichlorocatechol |

| Benzene |

| Carbon monoxide |

| Chloroform |

| Chlorophenol |

| p-coumaric acid |

| dichloroethylene |

| ferulic acid |

| Hydrochloric acid |

| Monochlorobenzene |

| p-hydroxybenzoic acid |

| Tetrachloroethylene |

| trans-cinnamic acid |

| trichloroethylene |

Ring Cleavage Mechanisms and Subsequent Metabolite Formation

The aerobic biodegradation of dichlorobenzenes is initiated by an attack on the aromatic ring, leading to its cleavage and the formation of various metabolites. In the case of 1,4-dichlorobenzene (p-DCB), the degradation pathway has been elucidated in several studies involving specific bacterial strains.

The process typically begins with a dioxygenase enzyme attacking the benzene ring. nih.gov This initial step converts p-DCB into 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govnih.gov This intermediate is then transformed by an NAD+-dependent dehydrogenase into 3,6-dichlorocatechol. nih.govnih.gov

The aromatic ring of 3,6-dichlorocatechol is subsequently opened through ortho cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase. nih.govnih.gov This ring cleavage results in the formation of 2,5-dichloro-cis,cis-muconate. nih.gov Further enzymatic action can convert this into 2-chloromaleylacetic acid and its decarboxylation product, 2-chloroacetoacrylic acid. nih.gov The degradation of o-dichlorobenzene (o-DCB) follows a similar pattern, involving dioxygenation to form o-DCB dihydrodiol, which then leads to 3,4-dichlorocatechol. asm.org The ring is then cleaved, yielding products like 2,3-dichloro-cis,cis-muconate. asm.org

The key metabolites identified in the aerobic degradation of 1,4-dichlorobenzene are summarized in the table below.

| Parent Compound | Initial Metabolite | Catechol Intermediate | Ring Cleavage Product | Further Metabolites | Reference |

| 1,4-Dichlorobenzene | 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | 3,6-dichlorocatechol | 2,5-Dichloromuconic acid | 2-Chloromaleylacetic acid, 2-Chloroacetoacrylic acid | nih.govnih.gov |

Anaerobic Biotransformation through Reductive Dechlorination

Under anaerobic conditions, the primary biotransformation pathway for dichlorobenzenes is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the benzene ring, which can ultimately lead to the formation of monochlorobenzene (MCB) and, in some cases, complete dechlorination to benzene. acs.orgoup.com

Microcosm studies using anaerobic sediments and sludge have demonstrated the reductive dechlorination of all three dichlorobenzene isomers. acs.orgoup.comdtic.mil The rate of dechlorination typically follows the order: 1,2-DCB > 1,3-DCB > 1,4-DCB. acs.orgdtic.mil For example, in methanogenic microcosms, 1,2-DCB dehalogenation was the most rapid, while 1,4-DCB was the slowest. acs.org

The process is microbially mediated, and subsequent exposure to DCBs or MCB can lead to faster degradation rates, suggesting a growth-related process of the dehalogenating microorganisms. acs.org The transformation pathways are often specific; for instance, 1,2,3-trichlorobenzene (B84244) is transformed to 1,3-dichlorobenzene, and 1,2,4-trichlorobenzene yields 1,4-dichlorobenzene. oup.com The dechlorination of dichlorobenzenes to monochlorobenzene is a critical step, as MCB can be mineralized under certain redox conditions. oup.comuni-halle.de The complete biotransformation of hexachlorobenzene (B1673134) to tri- and dichlorobenzenes has also been observed in anaerobic sewage sludge, further highlighting the importance of this pathway for more highly chlorinated benzenes. nih.gov

The relative degradation rates of dichlorobenzene isomers under anaerobic conditions are shown in the table below.

| Dichlorobenzene Isomer | Relative Rate of Reductive Dechlorination | Primary Product | Reference |

| 1,2-Dichlorobenzene | Most Rapid | Monochlorobenzene | acs.orgdtic.mil |

| 1,3-Dichlorobenzene | Intermediate | Monochlorobenzene | acs.orgdtic.mil |

| 1,4-Dichlorobenzene | Slowest | Monochlorobenzene | acs.orgdtic.mil |

Atmospheric Chemistry and Environmental Distribution Modeling of Related Chlorobenzenes

Once volatilized into the atmosphere, chlorobenzenes are primarily removed through reactions with hydroxyl (OH) radicals. nih.govoecd.orgrsc.org The atmospheric oxidation of chlorobenzene is initiated by the addition of an OH radical to the aromatic ring. nih.gov This addition preferentially occurs at the ortho (~50%) and para (~33%) positions, with a smaller fraction at the meta (~17%) position. nih.gov

Metabolic and Toxicokinetic Research Utilizing Deuterated Analogs

Biotransformation Pathways of Dichlorobenzenes in Mammalian Systems

The biotransformation of 1,4-Dichlorobenzene (B42874) in mammals is a complex process involving several metabolic pathways, primarily aimed at increasing the water solubility of this lipophilic compound to facilitate its excretion.

Identification and Quantification of Major Metabolites

The principal metabolic pathway for 1,4-DCB involves its oxidation to 2,5-dichlorophenol (B122974) (2,5-DCP). nih.govpharmacompass.comnih.gov This metabolite accounts for a significant portion of the administered dose. In studies with male Wistar rats, 2,5-DCP constituted approximately 90% of the metabolites. nih.gov Following its formation, 2,5-DCP is further conjugated to form more water-soluble compounds. The primary conjugates found in urine are its sulfate (B86663) (50-60%) and glucuronide (20-30%) forms. nih.gov A smaller fraction is excreted as free 2,5-DCP (5-10%). nih.gov In humans, 2,5-dichlorophenol has also been identified as a major metabolite. pharmacompass.comnih.gov

Major Metabolites of 1,4-Dichlorobenzene in Male Wistar Rats

| Metabolite | Percentage of Total Metabolites | Form in Urine | Percentage in Urine |

|---|---|---|---|

| 2,5-Dichlorophenol (2,5-DCP) | ~90% | Sulfate Conjugate | 50-60% |

| Glucuronide Conjugate | 20-30% |

Characterization of Minor Biotransformation Products

In addition to the major metabolite, 2,5-DCP, several minor biotransformation products of 1,4-DCB have been identified. These include N-acetyl-cysteine-S-dihydro-hydroxy-1,4-dichlorobenzene and its dehydrated form, N-acetyl-cysteine-S-1,4-dichlorobenzene, which together make up about 10% of the total metabolites in male Wistar rats. nih.gov Other minor metabolites reported in rats include 2,5-dichlorophenyl methyl sulfoxide (B87167) and 2,5-dichlorophenyl methyl sulfone. pharmacompass.comnih.gov In rabbits, 2,5-dichloroquinol has been identified as a minor metabolite. nih.gov

Role of Cytochrome P450 Enzymes in Metabolic Activation

The initial oxidation of 1,4-DCB is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, a crucial family of enzymes in drug and xenobiotic metabolism. youtube.comyoutube.com Studies have shown that multiple CYP isozymes are involved, with their relative importance varying between species. In rats and humans, CYP2E1 plays a role in the oxidation of 1,4-DCB. nih.gov However, the rate of oxidation by CYP2E1 is lower for 1,4-DCB compared to its isomer, 1,2-dichlorobenzene. nih.gov Human CYP3A4 has also been implicated in the metabolism of 1,4-DCB, and individual differences in the activity of CYP2E1 and CYP3A4 can lead to variations in metabolic rates among humans. nih.gov The induction of CYP2E1 has been shown to result in faster elimination of 1,4-DCB in rats. nih.gov

Excretion Kinetics and Mass Balance Studies

Following administration, 1,4-DCB is predominantly eliminated from the body via the urine. In male Wistar rats, urinary excretion accounted for 78-85% of the administered dose, with a smaller fraction (2-5%) excreted in the feces. nih.gov The route of excretion does not appear to be dose-dependent. nih.gov Biliary excretion can also be a significant route, particularly at higher doses, ranging from less than 5% at a low dose to 30% at a high dose in rats. nih.gov The major biliary metabolite is the glucuronide of 2,5-DCP. nih.gov

Comparative Toxicokinetic Analysis Across Species

Significant species and sex differences have been observed in the metabolism and toxicokinetics of 1,4-DCB. For instance, male mice exhibit markedly higher rates of oxidation of 1,4-DCB compared to male rats, and male mice also show higher oxidation rates than female mice. nih.gov Female rats produce significantly fewer covalently bound products of 1,4-DCB compared to male rats and mice of both sexes. nih.gov This difference in metabolic activation may be related to the observation that 1,4-DCB is carcinogenic in male rats and both sexes of mice, but not in female rats. nih.govnih.gov In rabbits, oral administration led to the excretion of 2,5-dichlorophenol, its glucuronide and sulfate conjugates, and 2,5-dichloroquinol. nih.gov

Quality Assurance and Reference Material Development for 1,4 Dichlorobenzene D4

Certification and Traceability of Reference Materials

The certification of 1,4-Dichlorobenzene-d4 reference materials involves a comprehensive process to establish its property values and to ensure it is linked to a recognized measurement system. This process is fundamental for providing users with confidence in the material's suitability for its intended use.

Metrological Traceability and Value Determination Methods

Metrological traceability is a cornerstone of reference material certification, ensuring that the certified value of a reference material is linked to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. For this compound, traceability is typically established to primary reference materials from National Metrology Institutes (NMIs) such as the National Institute of Standards and Technology (NIST) in the United States. epa.govlcms.cz

The determination of the certified value of this compound reference materials is performed using high-precision analytical techniques. The most common methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.govemerypharma.com In the context of value determination for p-DCB-d4, GC-MS is often employed in the isotope dilution mass spectrometry (IDMS) mode. emerypharma.com This method involves using a known amount of an isotopically labeled internal standard, in this case, the non-deuterated 1,4-Dichlorobenzene (B42874), to quantify the deuterated analyte with high accuracy. The use of an internal standard with similar chemical and physical properties to the analyte minimizes variations in sample preparation and instrument response. epa.gov

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method of measurement that can be used to determine the purity of organic compounds with high precision. mestrelab.combwise.krfujifilm.com The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. mestrelab.com For the purity assessment of this compound, a certified reference material of a different compound with a known purity is used as an internal or external standard. mestrelab.combipm.org

The certified value is typically reported with an associated expanded uncertainty, which is calculated by combining the uncertainties from characterization, homogeneity, and stability studies. semanticscholar.org

Table 1: Example of GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 152 (quantitation), 115, 77 |

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Uniformity and Long-Term Stability Assessment Protocols

Ensuring the uniformity and long-term stability of this compound reference materials is critical for their reliability over time. These assessments are conducted in accordance with international guidelines such as ISO Guide 35. semanticscholar.orgmdpi.com

Uniformity Assessment:

Homogeneity studies are performed to ensure that each unit of the reference material has the same concentration of this compound within the stated uncertainty. epa.gov This is typically achieved by analyzing a statistically relevant number of randomly selected units from the batch. The within-unit and between-unit variations are assessed using statistical methods like analysis of variance (ANOVA). epa.gov

Table 2: Example of Homogeneity Study Data for this compound (Concentration in µg/mL)

| Unit Number | Replicate 1 | Replicate 2 | Replicate 3 | Mean |

| 1 | 100.2 | 100.5 | 100.1 | 100.27 |

| 5 | 99.8 | 100.1 | 99.9 | 99.93 |

| 10 | 100.3 | 100.0 | 100.4 | 100.23 |

| 15 | 99.9 | 100.2 | 100.1 | 100.07 |

| 20 | 100.4 | 100.1 | 100.3 | 100.27 |

This is a representative data table. Actual data will vary.

Long-Term Stability Assessment:

Long-term stability studies are conducted to determine the shelf-life of the reference material under specified storage conditions. epa.gov These studies involve analyzing units from the batch at regular intervals over an extended period. The data is then evaluated for any significant trends that would indicate degradation of the compound. Stability is often assessed at different temperatures to evaluate the material's robustness. epa.gov

Table 3: Example of Long-Term Stability Study Data for this compound (Concentration in µg/mL at 4°C)

| Time (Months) | Measured Concentration |

| 0 | 100.2 |

| 6 | 100.1 |

| 12 | 99.9 |

| 18 | 100.0 |

| 24 | 99.8 |

This is a representative data table. Actual data will vary.

Development of Laboratory Quality Control Systems

In analytical laboratories, this compound is frequently used as a surrogate or internal standard to monitor the quality and performance of analytical methods, particularly for the analysis of volatile and semi-volatile organic compounds by GC-MS as described in EPA methods such as 8260 and 8270. epa.govct.gov

The development of a laboratory quality control (QC) system for analyses involving this compound includes the following key aspects:

Use as a Surrogate Standard: A known amount of p-DCB-d4 is added to each sample, blank, and standard before sample preparation and analysis. The recovery of the surrogate is then calculated for each sample. This provides a measure of the efficiency of the analytical method for each individual sample and helps to identify any matrix effects or issues with the sample preparation process. osd.mil

Establishment of Control Limits: Control charts are established to monitor the performance of the analytical system over time. acs.org The recovery of this compound in laboratory control samples (LCS) or quality control samples (QCS) is plotted on the control chart. osd.milacs.org The chart includes a central line representing the mean recovery and upper and lower control limits, which are typically set at ±2 or ±3 standard deviations from the mean. acs.org

Interpretation of Control Charts: Any data points falling outside the control limits indicate a potential problem with the analytical process, which requires investigation and corrective action. Trends or patterns in the control chart data can also indicate a gradual shift in the performance of the method.

Table 4: Example of Laboratory Control Chart Data for this compound Surrogate Recovery

| Batch Number | Date | % Recovery |

| 1 | 2025-07-01 | 95 |

| 2 | 2025-07-02 | 98 |

| 3 | 2025-07-03 | 92 |

| 4 | 2025-07-04 | 101 |

| 5 | 2025-07-05 | 88* |

*Indicates a value outside of typical control limits (e.g., 90-110%), triggering a review of the analytical process for that batch.

Compliance with International Standards for Reference Material Production

The production of high-quality this compound certified reference materials (CRMs) requires strict adherence to international standards. The primary standard for the competence of reference material producers is ISO 17034:2016 - General requirements for the competence of reference material producers . mdpi.comwebflow.commerckmillipore.com

ISO 17034 specifies the requirements for the production of all types of reference materials, including CRMs. Key requirements of the standard include:

Impartiality and Confidentiality: The reference material producer must be impartial and responsible for the impartiality of its reference material production activities.

Structural and Resource Requirements: The producer must have the necessary personnel, facilities, and equipment to produce the reference materials to the required quality.

Technical and Production Requirements: This includes planning the production, material handling and storage, assessment of homogeneity and stability, and characterization to assign the property values. webflow.com

Management System Requirements: The producer must have a management system in place that is capable of achieving the consistent production of high-quality reference materials.

In addition to ISO 17034, other relevant international standards and guides are also followed:

ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories: This standard is often applied to the laboratories that perform the characterization, homogeneity, and stability testing of the reference materials. mdpi.com

ISO Guide 35 - Reference materials — Guidance for characterization and assessment of homogeneity and stability: This guide provides detailed statistical methods for the assessment of data from characterization, homogeneity, and stability studies. semanticscholar.orgmdpi.com

ISO Guide 31 - Reference materials — Contents of certificates, labels and accompanying documentation: This guide specifies the information that must be included on the certificate of analysis for a CRM, ensuring that the user has all the necessary information to use the material correctly.

By complying with these international standards, producers of this compound reference materials can ensure that their products meet the highest quality standards and are accepted worldwide. mdpi.comwebflow.com

Emerging Research Frontiers and Future Applications of 1,4 Dichlorobenzene D4

Novel Methodologies for Isotopic Labeling and Detection

The utility of 1,4-Dichlorobenzene-d4 is fundamentally linked to the methods used for its synthesis (isotopic labeling) and subsequent detection. Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, in this case, hydrogen with deuterium (B1214612). musechem.com This process creates a molecule that is chemically similar to its non-labeled counterpart but physically distinguishable due to the mass difference.

The synthesis of deuterated compounds like this compound often involves isotopic exchange reactions or the use of deuterated starting materials in a multi-step synthesis. musechem.com The goal is to produce a high-purity labeled compound, as isotopic purity is crucial for its effectiveness as a tracer. musechem.com

For detection, gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique. epa.govepa.gov In this method, the sample is vaporized and separated based on its chemical properties in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. Because this compound has a higher molecular weight than the unlabeled 1,4-Dichlorobenzene (B42874), it can be clearly distinguished and quantified. nist.govmdpi.com This allows it to be used as an internal standard for the accurate quantification of its non-deuterated analogue in various samples. epa.govmdpi.com Advanced methods like dynamic headspace vacuum transfer in trap extraction followed by GC-MS have been validated for the fast quantitation of 1,4-Dichlorobenzene and its deuterated standard in complex matrices like beeswax. mdpi.com

Integration of Deuterated Tracers in Environmental Forensics and Source Apportionment

Environmental forensics utilizes chemical and isotopic analysis to identify the source and fate of environmental pollutants. researchgate.net Deuterated tracers, such as this compound, are exceptionally valuable in this field. An isotope tracer experiment allows specific molecules to be followed through a sequence of environmental processes. tandfonline.com By introducing a known amount of this compound into a system, researchers can track its movement and differentiate it from pre-existing contamination of unlabeled 1,4-Dichlorobenzene.

A practical application is its use as an internal standard for monitoring pollutants. In a study monitoring 1,4-Dichlorobenzene in beeswax, this compound was added to samples before analysis to ensure accurate quantification, which is essential for assessing contamination levels and enforcing regulations. mdpi.com

Advanced Modeling of Environmental and Biological Processes

Understanding the environmental fate and biological processing of chemicals is crucial for risk assessment. 1,4-Dichlorobenzene is used as a fumigant and deodorant and can be released into the environment, leading to potential exposure. epa.govhealth.state.mn.usnih.gov Advanced computational models are used to predict how chemicals like 1,4-Dichlorobenzene move through air, water, and soil, and how they are taken up and metabolized by organisms.

Isotopic tracers like this compound play a vital role in developing and validating these models. acs.org By conducting controlled experiments with the deuterated compound, researchers can obtain precise data on its degradation rates, transport characteristics, and bioaccumulation potential. acs.org Because the tracer can be distinguished from the background levels of the compound, it allows for the clear elucidation of its transformation, uptake, and distribution. acs.org This high-quality data is then used to calibrate and verify the accuracy of environmental and biological models, ensuring they provide reliable predictions for the non-labeled pollutant under real-world conditions.

Expanding the Scope of Isotopic Tracer Applications in Chemical and Biological Research

The applications for this compound and other deuterated compounds are continually expanding in chemical and biological research. Stable isotopes are increasingly used as tracers in studies of metabolic processes, reaction mechanisms, and drug development. musechem.comiaea.orgmedchemexpress.com

In chemical research, the kinetic isotope effect associated with deuterium substitution can be used to study the mechanisms of chemical reactions. tandfonline.com By comparing the reaction rates of 1,4-Dichlorobenzene and this compound, scientists can gain insights into the bond-breaking steps of its degradation pathways.

In biological research, deuterated compounds serve as non-radioactive, stable tracers to follow the metabolic fate of a substance within an organism. musechem.comsciencelearn.org.nz This can help in understanding how a compound like 1,4-Dichlorobenzene is absorbed, distributed, metabolized, and excreted. This information is critical for toxicology studies. Furthermore, the use of isotopically labeled compounds is a cornerstone of modern drug discovery and development, helping to quantify a drug's behavior in the body. medchemexpress.comimist.ma As analytical instrumentation becomes more sensitive, the scope for using this compound as a standard and tracer in a wide array of research applications will continue to grow.

Q & A

Q. How should researchers report uncertainties and biases in studies using this compound?

- Methodological Answer : Use the ISO/IEC 17025 framework to document measurement uncertainty (e.g., ±5% for purity, ±10% for recovery). Disclose isotopic interferences (e.g., D/H exchange in acidic conditions) and validate data against NIST SRM 1944 (marine sediment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.